molecular formula C19H32N2O10 B8114202 t-Boc-N-Amido-PEG4-CH2CO2-NHS ester

t-Boc-N-Amido-PEG4-CH2CO2-NHS ester

Cat. No.: B8114202
M. Wt: 448.5 g/mol
InChI Key: NJRBYZYPWGSMGI-UHFFFAOYSA-N
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Description

Structural Characteristics and Functional Groups

t-Boc-N-amido-PEG4-CH2CO2-NHS ester (molecular formula: $$ \text{C}{20}\text{H}{34}\text{N}{2}\text{O}{10} $$, molecular weight: 462.5 g/mol) features three distinct structural domains that govern its reactivity and functionality:

Core Structural Domains

  • t-Boc-Protected Amine : The tert-butoxycarbonyl group shields a primary amine, preventing unintended reactions during synthesis. This protection is reversibly removable under acidic conditions (e.g., trifluoroacetic acid), enabling controlled amine exposure for subsequent conjugation.
  • PEG4 Spacer : A tetraethylene glycol chain ($$ -\text{O}(\text{CH}2\text{CH}2\text{O})_4- $$) provides a 19.2 Å hydrophilic spacer, reducing steric hindrance between conjugated molecules while enhancing solubility.
  • NHS Ester : The N-hydroxysuccinimide ester at the terminal acetic acid group reacts with primary amines (e.g., lysine residues) at pH 7–8.5 to form stable amide bonds, facilitating covalent attachment to biomolecules.
Table 1: Key Structural and Chemical Properties
Property Value/Description Source
Molecular Formula $$ \text{C}{20}\text{H}{34}\text{N}{2}\text{O}{10} $$
Molecular Weight 462.5 g/mol
CAS Registry Number 859230-20-9
Functional Groups t-Boc-protected amine, PEG4, NHS ester
Solubility Compatible with DMF, DMSO, aqueous buffers

The compound’s bifunctionality allows sequential conjugation: initial deprotection of the t-Boc group exposes the primary amine for reaction with carboxylates (via carbodiimide chemistry), while the NHS ester enables simultaneous or subsequent coupling to amines on target molecules. This orthogonal reactivity is critical for constructing complex biomolecular architectures, such as peptide-PEG-drug conjugates.

Historical Development of PEG-Based Linkers in Bioconjugation

The evolution of PEG-based linkers spans five decades, marked by three key phases that contextualize the development of this compound:

Phase 1: Early PEGylation (1970s–1990s)

Initial PEG applications focused on conjugating methoxy-PEG (mPEG) to proteins like asparaginase and adenosine deaminase to reduce immunogenicity and prolong plasma half-life. These first-generation linkers used simple ester or amide bonds but suffered from heterogeneity due to random lysine targeting.

Phase 2: Monodisperse Heterobifunctional PEGs (1990s–2010s)

Advances in solid-phase synthesis enabled precise PEG linkers with defined molecular weights and terminal functionalities. Innovations included:

  • NHS Esters : Allowed site-specific amine conjugation, reducing heterogeneity.
  • Protective Groups : t-Boc and Fmoc protection facilitated sequential conjugation strategies.
  • Diverse Spacer Lengths : PEG4 emerged as optimal for balancing flexibility and steric effects in antibody-drug conjugates.

Phase 3: Chemoselective and Bioorthogonal PEGs (2010s–Present)

Modern linkers integrate bioorthogonal groups (e.g., azides, alkynes) with traditional reactive moieties. For example, NHS-PEG4-azide (Thermo Fisher) enables Staudinger ligation, while this compound supports controlled multi-step conjugations.

Table 2: Milestones in PEG Linker Development
Decade Innovation Impact on Current Compound Design
1970s Protein PEGylation Demonstrated PEG’s biocompatibility
1990s Heterobifunctional PEGs Introduced NHS ester reactivity
2000s Monodisperse PEGs Enabled precise PEG4 spacers
2010s Orthogonal protection strategies Allowed t-Boc/NHS ester combination

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O10/c1-19(2,3)30-18(25)20-6-7-26-8-9-27-10-11-28-12-13-29-14-17(24)31-21-15(22)4-5-16(21)23/h4-14H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRBYZYPWGSMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-Amido-PEG4-CH2CO2-NHS ester typically involves the following steps:

  • PEGylation: The initial step involves the PEGylation of a suitable precursor to introduce the polyethylene glycol (PEG) spacer.

  • Protection: The amine group is protected using the t-Boc (tert-butyloxycarbonyl) group to prevent unwanted reactions during subsequent steps.

  • Activation: The carboxylic acid group is activated using reagents like N-hydroxysuccinimide (NHS) to form the NHS ester.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and consistency. Advanced purification techniques, such as chromatography, are employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: t-Boc-N-Amido-PEG4-CH2CO2-NHS ester undergoes several types of reactions, including:

  • Amide Coupling: The NHS ester reacts with primary amines to form stable amide bonds.

  • Deprotection: The t-Boc group can be removed under mild acidic conditions to expose the free amine.

Common Reagents and Conditions:

  • Amide Coupling: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are commonly used.

  • Deprotection: Mild acids such as trifluoroacetic acid (TFA) are used to remove the t-Boc group.

Major Products Formed:

  • Amide Bond Formation: The primary product is a stable amide linkage between the NHS ester and the amine-bearing molecule.

  • Deprotection Product: The free amine group after deprotection can be used for further conjugation reactions.

Chemistry and Biology:

  • Conjugation Reagent: It is widely used as a conjugation reagent to link biomolecules, such as proteins and oligonucleotides.

  • Drug Delivery: The hydrophilic PEG spacer improves the solubility and bioavailability of drugs.

Medicine:

  • Protein Labeling: Used for labeling proteins in biochemical assays and diagnostic applications.

  • Therapeutic Conjugates: Facilitates the creation of therapeutic conjugates for targeted drug delivery.

Industry:

  • Biopolymer Modification: Used to modify biopolymers for various industrial applications.

  • Crosslinking Agent: Functions as a crosslinking agent in polymer chemistry.

Mechanism of Action

The compound exerts its effects through the formation of stable amide bonds between the NHS ester and amine-bearing molecules. The molecular targets include primary amines on proteins, peptides, and other biomolecules. The pathways involved are primarily biochemical reactions that lead to the formation of amide bonds and subsequent biological interactions.

Comparison with Similar Compounds

Structural Variations and Functional Groups

Compound Name Key Structural Differences Functional Advantages/Disadvantages References
t-Boc-N-Amido-PEG2-CH2CO2-NHS ester Shorter PEG2 spacer (vs. PEG4) Reduced flexibility; lower solubility in aqueous media. Ideal for applications requiring compact linkers.
t-Boc-N-Amido-PEG4-NHS ester Lacks CH2CO2 group No carboxylic acid for secondary conjugation; simpler conjugation workflow.
t-Boc-N-Amido-PEG7-CH2CO2-NHS ester Longer PEG7 spacer Enhanced solubility and reduced steric hindrance; higher cost and potential stability challenges.
N-(Azido-PEG2)-N-Boc-PEG4-NHS ester Contains azide for click chemistry (SPAAC/CuAAC) Enables orthogonal conjugation with alkynes; more complex synthesis.
Azido-PEG4-NHS Ester Azide replaces t-Boc-protected amine Direct click chemistry compatibility; unsuitable for amine-protection strategies.

Solubility and Stability

  • PEG Length Impact : PEG4 and PEG7 variants exhibit superior aqueous solubility compared to PEG2 . However, longer PEG chains (e.g., PEG7) may require stricter storage conditions (e.g., -20°C) .
  • CH2CO2 Group : The carboxylic acid in t-Boc-N-Amido-PEG4-CH2CO2-NHS ester allows pH-dependent reactivity, enabling dual conjugation strategies (NHS ester + EDC/sulfo-NHS coupling) .

Purity and Commercial Availability

  • Purity : Most compounds are 95–98% pure, ensuring reliable performance .
  • Suppliers :
    • AxisPharm : Specializes in PEG2–PEG7 variants with Boc protection .
    • Broadpharm : Offers azide- and malemide-functionalized analogs .
    • Glycomindsynth : Provides competitive pricing for CH2CO2-NHS ester derivatives .

Key Considerations for Selection

Conjugation Strategy : Use azide-containing compounds for click chemistry; opt for CH2CO2 variants for multi-step conjugations.

Steric Requirements : Longer PEG spacers (PEG4/PEG7) improve accessibility in bulky biomolecules.

Cost and Storage : PEG7 and specialized derivatives (e.g., azide) are costlier and require stringent storage .

Biological Activity

t-Boc-N-Amido-PEG4-CH2CO2-NHS ester is a bifunctional polyethylene glycol (PEG) derivative widely used in bioconjugation and drug delivery applications. Its structure includes a tertiary butyloxycarbonyl (t-Boc) protected amino group at one end and an N-hydroxysuccinimide (NHS) ester at the other, facilitating the formation of stable amide bonds with various biomolecules. This article explores the biological activity of this compound, focusing on its applications, mechanisms, and relevant case studies.

  • Molecular Formula : C19H32N2O10
  • Molecular Weight : 448.5 g/mol
  • Purity : 95-98% as determined by HPLC .

The NHS ester reacts with primary amines (-NH2) present in proteins, peptides, and nucleic acids, forming stable amide bonds. This reaction is crucial for creating bioconjugates that can be used in therapeutic applications, such as targeted drug delivery systems and diagnostics.

Biological Applications

This compound is employed in several biological contexts:

  • Drug Delivery Systems : The PEGylation enhances solubility and reduces immunogenicity, leading to prolonged circulation time in vivo .
  • Diagnostics : It is used to label biomolecules for imaging and detection purposes.
  • Targeted Therapies : The compound facilitates the development of antibody-drug conjugates (ADCs), which allow for selective delivery of cytotoxic agents to cancer cells .

Case Study 1: Antibody-Drug Conjugates

In a study involving ADCs, researchers utilized this compound to conjugate a cytotoxic drug to a monoclonal antibody. The resulting ADC demonstrated enhanced efficacy against tumor cells while minimizing systemic toxicity. The PEG linker provided flexibility and solubility, which are critical for maintaining the activity of both the antibody and the drug .

Case Study 2: Protein Labeling

Another investigation focused on using this compound to label proteins for mass spectrometry analysis. The NHS ester effectively reacted with lysine residues on the protein surface, allowing for precise quantification of protein interactions in complex biological samples. This method showcased the utility of this compound in proteomics research .

Comparative Analysis with Other PEG Linkers

Compound NameMolecular WeightNHS Estert-Boc ProtectionApplications
This compound448.5 g/molYesYesDrug delivery, diagnostics
Azido-PEG4-NHS ester388.38 g/molYesNoClick chemistry applications
Fmoc-N-amido-dPEG4-acid450 g/molNoYesPeptide synthesis

This table illustrates the distinct features and applications of various PEG linkers in bioconjugation.

Scientific Research Applications

Drug Delivery Systems

The primary application of t-Boc-N-Amido-PEG4-CH2CO2-NHS ester is in the development of drug delivery systems. Its PEGylated structure provides several advantages:

  • Enhanced Solubility : The polyethylene glycol (PEG) component improves the solubility of hydrophobic drugs, facilitating their administration and bioavailability .
  • Reduced Immunogenicity : By modifying therapeutic agents with this compound, researchers can decrease the likelihood of immune responses against the drug, thereby prolonging its circulation time in the body .
  • Controlled Release : The NHS ester functionality allows for the formation of stable amide bonds with primary amines on target biomolecules, enabling controlled release profiles for drugs .

Bioconjugation

This compound is extensively utilized in bioconjugation reactions. This process involves attaching biomolecules such as proteins, peptides, or nucleic acids to enhance their therapeutic properties:

  • Stable Amide Bond Formation : The NHS ester reacts readily with primary amines to form stable covalent bonds, which is crucial for creating bioconjugates with desired functionalities .
  • Customizable Conjugation : The t-Boc group can be selectively removed under mild acidic conditions, allowing researchers to expose reactive amines for further modifications or conjugations .

Diagnostics and Targeted Therapies

The compound plays a significant role in diagnostics and targeted therapies:

  • Imaging Agents : In molecular imaging, this compound can be used to label biomolecules for visualization and tracking within biological systems .
  • Targeted Drug Delivery : By conjugating therapeutic agents to specific targeting moieties via this linker, researchers can develop targeted therapies that deliver drugs directly to diseased tissues, minimizing side effects on healthy cells .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

StudyApplicationFindings
Drug DeliveryDemonstrated improved pharmacokinetics and reduced immunogenicity in PEGylated drugs.
BioconjugationShowed successful conjugation of therapeutic peptides with enhanced stability and efficacy.
Molecular ImagingUtilized in labeling agents for tracking cellular processes in vivo.

Q & A

Q. What is the structural rationale for incorporating the t-Boc group and NHS ester in this compound?

The t-Boc (tert-butoxycarbonyl) group protects the amine functionality during synthetic steps, preventing unintended reactions (e.g., nucleophilic attacks) until deprotection under acidic conditions (e.g., trifluoroacetic acid) . The NHS ester enables selective conjugation with primary amines (-NH₂) in peptides, proteins, or amine-modified oligonucleotides, forming stable amide bonds. This dual functionality allows sequential, controlled reactions in multi-step syntheses, such as drug-linker assembly or protein labeling .

Q. How does the PEG4 spacer influence solubility and steric effects in conjugation reactions?

The PEG4 (tetraethylene glycol) spacer enhances hydrophilicity, improving aqueous solubility of the compound and reducing aggregation in biological systems. Its flexible chain minimizes steric hindrance during conjugation, facilitating access to sterically constrained amine residues (e.g., in protein binding pockets) . For example, in antibody-drug conjugates, PEG4 spacers increase payload solubility and improve pharmacokinetic profiles compared to shorter PEG chains .

Q. What methodologies validate successful conjugation of this reagent to target molecules?

  • Analytical HPLC/LC-MS : Monitor shifts in retention time or mass-to-charge ratio (Δm/z = 760.82 g/mol for the reagent) to confirm conjugation .
  • SDS-PAGE with Coomassie staining : Detect molecular weight shifts in proteins post-conjugation.
  • Fluorescence quenching assays : If the target molecule is fluorescently labeled, conjugation-induced quenching can confirm binding .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to balance NHS ester reactivity and stability?

NHS esters hydrolyze in aqueous environments, requiring precise control:

  • pH : Use pH 7.4–8.5 buffers (e.g., PBS or HEPES) to maximize NHS ester reactivity while minimizing hydrolysis. Avoid alkaline conditions (pH > 9) to prevent premature t-Boc deprotection .
  • Temperature : Conduct reactions at 4°C for heat-sensitive targets (e.g., antibodies) or 25°C for small molecules.
  • Solvent : Pre-dissolve the reagent in anhydrous DMSO (<1% final concentration) to maintain NHS ester stability .

Q. What experimental strategies resolve discrepancies in conjugation efficiency across different amine-containing substrates?

  • Competitive assays : Add a low-molecular-weight amine (e.g., glycine) to block non-specific binding sites.
  • pH titration : Adjust reaction pH to modulate amine nucleophilicity. For lysine-rich proteins, higher pH (8.5) improves reactivity .
  • Molar ratio optimization : Use a 5–10× molar excess of the NHS ester reagent relative to the target amine, empirically determined via MALDI-TOF or UV-Vis quantification .

Q. How do researchers design experiments to evaluate the impact of PEG chain length on drug delivery efficacy?

  • Comparative studies : Synthesize analogs with PEG2, PEG4, and PEG7 spacers. Compare their:
    • Solubility : Measure partition coefficients (log P) in octanol/water.
    • In vitro release kinetics : Use HPLC to quantify payload release under physiological conditions (pH 7.4, 37°C) .
    • Cellular uptake : Fluorescence microscopy or flow cytometry to assess PEG length-dependent internalization in cell lines .

Q. What analytical approaches address conflicting data on t-Boc deprotection efficiency?

  • ¹H NMR spectroscopy : Monitor the disappearance of t-Boc proton signals (δ ~1.4 ppm) in CDCl₃ or DMSO-d₆ .
  • Mass spectrometry : Detect the mass loss corresponding to the t-Boc group (Δm/z = 100.12 g/mol) post-acid treatment .
  • Control experiments : Include a non-deprotected sample to rule out hydrolysis artifacts .

Methodological Design Considerations

Q. How to mitigate NHS ester hydrolysis during long-term storage?

  • Storage : Lyophilize the compound and store at -20°C under argon. Reconstitute in anhydrous DMSO immediately before use .
  • Stability assays : Periodically test reactivity using a model amine (e.g., glycine methyl ester) and quantify conjugation yield via LC-MS .

Q. What controls are essential when troubleshooting failed conjugation reactions?

  • Positive control : Use a known amine-containing molecule (e.g., bovine serum albumin) to confirm reagent activity.
  • Negative control : Omit the NHS ester reagent to detect non-specific binding.
  • Degradation control : Incubate the reagent in aqueous buffer for 24 hours to assess hydrolysis rates .

Data Interpretation and Conflict Resolution

Q. How to reconcile conflicting reports on the reagent’s compatibility with thiol-containing molecules?

While NHS esters primarily target amines, trace reactions with thiols (-SH) may occur at high pH. To resolve discrepancies:

  • Thiol blocking : Pre-treat samples with iodoacetamide to alkylate free thiols.
  • LC-MS/MS analysis : Identify unexpected adducts (e.g., thioester formation) .

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